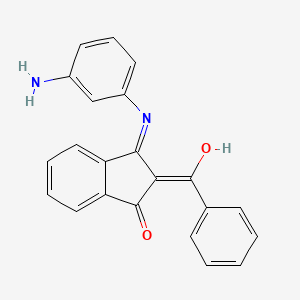

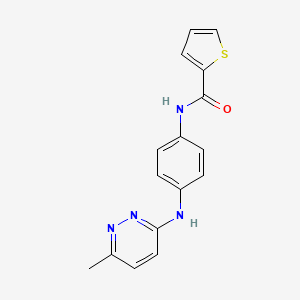

3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

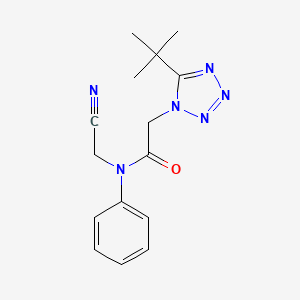

3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one, also known as 3-APA, is a heterocyclic compound that has multiple applications in scientific research. It is a versatile compound that can be used as a starting material for synthesis of other compounds, as a reaction intermediate, and as a tool to study biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Conformational Studies and Helical Structures

Research has explored synthetic peptides containing amino acid derivatives, highlighting the importance of structural arrangement in polypeptide helices. For instance, Roy et al. (2004) conducted conformational studies on a synthetic 11-amino acid peptide, revealing insights into how the insertion of beta residues into a polypeptide helix can be achieved without significant distortion (Roy, Karle, Raghothama, & Balaram, 2004).

Catalysts in Chemical Reactions

The use of catalysts in chemical synthesis is also a significant area of research. For example, Uraguchi and Terada (2004) found that phosphoric acid derivatives are highly effective catalysts for the direct addition of acetyl acetone to N-Boc-protected arylimines, underlining the role of catalysts in enantioselective reactions (Uraguchi & Terada, 2004).

Synthesis of Functionalized Indene Derivatives

The synthesis of diverse indene derivatives is an area of interest in organic chemistry. Magar and Lee (2013) demonstrated a method for synthesizing functionalized indene derivatives through a three-component coupling reaction under catalyst-free thermal conditions (Magar & Lee, 2013).

Applications in Organic Synthesis

Pillai (1980) reviewed the applications of light-sensitive protecting groups, such as 2-nitrobenzyl and benzyloxycarbonyl, in the synthesis of organic compounds. This research highlights the importance of these groups in syntheses involving polyfunctional molecules, particularly in carbohydrate chemistry, nucleotide synthesis, and peptide synthesis on polymeric supports (Pillai, 1980).

Catalytic Activity in Hydrogenation Reactions

Özdemir et al. (2012) explored the catalytic activity of certain compounds in the transfer hydrogenation reaction of various ketones, showing the utility of these compounds in efficient catalyst systems (Özdemir, Dayan, Çetinkaya, & Akgül, 2012).

Photoredox Catalysis in Bond Formation

Ociepa, Turkowska, and Gryko (2018) presented a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds, showcasing an innovative approach in synthesis using redox-activated primary amine derivatives (Ociepa, Turkowska, & Gryko, 2018).

Vibrational Assignment and Crystal Structure Studies

Tayyari et al. (2013) synthesized 3-Amino-1-phenyl-2-buten-1-one and studied its structure through X-ray crystallography and density functional theory, providing insights into the vibrational properties and theoretical aspects of such compounds (Tayyari, Ghafari, Jamialahmadi, Chahkandi, Patrick, & Wang, 2013).

Eigenschaften

IUPAC Name |

(2E)-3-(3-aminophenyl)imino-2-[hydroxy(phenyl)methylidene]inden-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O2/c23-15-9-6-10-16(13-15)24-20-17-11-4-5-12-18(17)22(26)19(20)21(25)14-7-2-1-3-8-14/h1-13,25H,23H2/b21-19+,24-20? |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWUZAGIEDMULIC-XONDRHNUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=C2C(=NC3=CC=CC(=C3)N)C4=CC=CC=C4C2=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=C\2/C(=NC3=CC=CC(=C3)N)C4=CC=CC=C4C2=O)/O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((3-Aminophenyl)amino)-2-(phenylcarbonyl)inden-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-(3-(2-Methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl)ethanol](/img/structure/B2869094.png)

![N-(4-ethoxybenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2869095.png)

![1-(5-Chloro-2-methoxyphenyl)-3-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)urea](/img/structure/B2869098.png)

![3-Methyl-6-[4-[2-(2-oxo-1,3-benzoxazol-3-yl)acetyl]piperazin-1-yl]-1H-pyrimidine-2,4-dione](/img/structure/B2869105.png)

![2-Tert-butyl-5-cyclopropylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2869111.png)